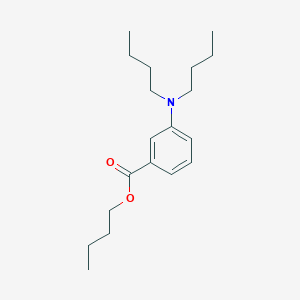

Butyl 3-(dibutylamino)benzoate

Description

Contextualization within Modern Organic Chemistry

Substituted benzoate (B1203000) esters that incorporate a tertiary amine moiety represent a significant class of compounds in modern organic chemistry. These molecules are characterized by a benzene (B151609) ring attached to a carboxylate ester group, with a tertiary amine function substituted elsewhere on the aromatic ring. This unique combination of functional groups—an electron-withdrawing ester and an electron-donating tertiary amine—imparts a distinct reactivity profile. The interplay between these groups can influence the electron density of the aromatic ring, making these compounds valuable as intermediates in a variety of synthetic transformations. The synthesis of amides from the reaction of esters and amines is a fundamental process in both chemical synthesis and biochemistry. acs.org

The synthesis of these esters can be achieved through various methods, including the esterification of the corresponding benzoic acid or the alkylation of a carboxylate salt. nih.govnih.gov Eco-friendly synthetic methodologies, such as phase transfer catalysis (PTC) under microwave activation, have been successfully applied to produce similar structures like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087), highlighting the ongoing efforts to develop more efficient and sustainable synthetic routes. nih.gov

Significance of Tertiary Amine-Containing Esters in Advanced Chemical Research

The presence of both an ester and a tertiary amine allows these compounds to serve as versatile building blocks and functional molecules in advanced chemical research. The tertiary amine group can act as an internal catalyst or modulate the molecule's physical and electronic properties. This structural motif is found in compounds developed for various applications, from materials science to medicinal chemistry. solubilityofthings.comsmolecule.com

In materials science, related structures are used as precursors for functional dyes. For instance, methyl m-(dibutylamino)benzoate is a reactant in the synthesis of butyl crystal violet lactone, a compound with reversible color-changing properties. researchgate.net In medicinal chemistry, the benzoate ester framework with amino groups is explored for developing new therapeutic agents, as these functional groups are crucial for biological interactions. solubilityofthings.com For example, complex molecules containing a dibutylamino group attached to a benzoate-derived moiety have been investigated for their potential as lead compounds in drug discovery. evitachem.com

Research Objectives and Scope of Investigation for Butyl 3-(dibutylamino)benzoate

The primary objective of this article is to collate and present the available scientific information pertaining specifically to this compound. The scope is strictly limited to its chemical identity and properties, placed within the context of its chemical class. This investigation covers the known foundational data for the compound.

Due to the limited availability of detailed, published research findings such as spectroscopic analyses or reaction specifics for this compound, this article will also reference closely related compounds to illustrate the typical characteristics and research interest in this molecular architecture. All information is presented to adhere to a professional, scientific standard, excluding any discussion of safety, dosage, or administrative protocols.

Research Findings and Data

Available data for this compound is primarily centered on its basic chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 591253-29-1 | lookchem.comchemsrc.com |

| Molecular Formula | C₁₉H₃₁NO₂ | lookchem.com |

| Molecular Weight | 305.46 g/mol | lookchem.com |

| Physical Properties | Data not available in cited sources | lookchem.com |

While specific, experimentally-derived spectroscopic data for this compound is not widely published, the spectral characteristics of analogous compounds provide insight into the expected analytical profile. For example, adducts of 4-N,N-dimethylamino benzoic acid have been studied for their fluorescence properties. researchgate.net These related compounds exhibit absorption maxima between 295-315 nm and fluorescence maxima in the 330-360 nm range, with a notable red-shift in polar solvents, which is characteristic of an intramolecular charge transfer state. researchgate.net

Table 2: Illustrative Spectroscopic Data for a Related Tertiary Amine-Containing Benzoate Ester (Note: The following data is for Ethyl 4-(dimethylamino)benzoate and is provided for illustrative purposes only.)

| Spectroscopic Technique | Parameter | Value & Conditions | Source |

|---|---|---|---|

| UV-Vis Absorption | Absorption Maximum (λmax) | 310.25 nm | photochemcad.com |

| Molar Absorptivity (ε) | 23,200 M⁻¹cm⁻¹ | photochemcad.com | |

| Solvent | Ethanol | photochemcad.com | |

| Fluorescence Emission | Quantum Yield (Φ) | 0.29 | photochemcad.com |

The synthesis of related benzoate esters containing tertiary amines often involves standard esterification procedures, such as the reaction between a substituted benzoyl chloride and an alcohol, a process that can be catalyzed by amines. nih.gov Alternatively, the alkylation of a carboxylate salt with an appropriate alkyl halide is a common route. nih.gov

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylhexyl 4-(dimethylamino)benzoate |

| Methyl m-(dibutylamino)benzoate |

| Butyl crystal violet lactone |

| Ethyl 4-(dimethylamino)benzoate |

Structure

3D Structure

Properties

CAS No. |

591253-29-1 |

|---|---|

Molecular Formula |

C19H31NO2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

butyl 3-(dibutylamino)benzoate |

InChI |

InChI=1S/C19H31NO2/c1-4-7-13-20(14-8-5-2)18-12-10-11-17(16-18)19(21)22-15-9-6-3/h10-12,16H,4-9,13-15H2,1-3H3 |

InChI Key |

ZQAZYRKYLNETCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC(=C1)C(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Butyl 3-(dibutylamino)benzoate

The synthesis of this compound can be achieved through several established routes, each with distinct starting materials and reaction conditions.

Nucleophilic Substitution and Ester Saponification Routes

A primary and well-documented method for synthesizing related benzoate (B1203000) derivatives involves a two-step process starting with a p-hydroxybenzoate ester. google.comgoogle.com

Nucleophilic Substitution: The synthesis initiates with the reaction of a C1-C4 alkyl p-hydroxybenzoate, such as methyl p-hydroxybenzoate, with 1-dibutylamino-3-chloropropane. google.com This reaction is conducted in the presence of a basic agent, typically an alkali metal carbonate like potassium carbonate, to facilitate the nucleophilic substitution. google.comgoogle.com The result of this step is a C1-C4 alkyl 4-[3-(dibutylamino)propoxy]benzoate. google.com For instance, using methyl p-hydroxybenzoate yields methyl 4-[3-(dibutylamino)propoxy]benzoate. google.comgoogle.com

Ester Saponification: The subsequent step involves the saponification of the ester formed in the previous stage. google.com This is achieved by treating the ester with an alkali metal hydroxide, such as sodium hydroxide. google.comgoogle.com The resulting salt is then treated with hydrochloric acid to yield 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride. google.com

This nucleophilic substitution and ester saponification sequence provides a reliable pathway to benzoate derivatives with the characteristic dibutylamino side chain.

Friedel-Crafts Acylation Strategies for Benzofuran (B130515) Scaffold Incorporation

An alternative synthetic approach utilizes the Friedel-Crafts acylation to attach the benzoyl group to a benzofuran scaffold. wikipedia.org This reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org

The process involves reacting 2-butyl-5-nitrobenzofuran (B137315) with 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. google.comgoogle.com This reaction is catalyzed by a Lewis acid, such as aluminum chloride or ferric chloride. google.comganeshremedies.com The acylation results in the formation of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran hydrochloride. google.comgoogle.comwipo.int This method is particularly advantageous as it allows for the direct formation of the compound from 2-butyl-5-nitrobenzofuran with high yields, often around 97%, without the need to isolate intermediates. google.com

Multi-step Synthesis via Benzoylation of Benzofuran Derivatives

A multi-step synthesis is often employed, starting with the benzoylation of a benzofuran derivative. This pathway is crucial in the synthesis of more complex molecules where the this compound moiety is a key structural component. For example, in the synthesis of Dronedarone, a multi-step process is initiated with the benzoylation of a benzofuran derivative, leading to the formation of a critical intermediate which is then further processed. evitachem.com

Critical Intermediate Chemistry in this compound Synthesis

The synthesis of this compound and its derivatives relies heavily on the chemistry of specific intermediates that are formed during the reaction sequences.

Role of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran in Reaction Sequences

The compound 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran serves as a pivotal intermediate, particularly in the synthesis of Dronedarone. google.comgoogle.comevitachem.com This intermediate is typically prepared via the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. google.comgoogle.com

Once formed, this intermediate can undergo further chemical transformations. For instance, it can be converted to its hydrochloride salt, which is a useful intermediate for the preparation of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran itself. google.com The subsequent reduction of the nitro group to an amino group is a key step in the synthesis of compounds like Dronedarone. google.com.na

Coupling Reactions Involving Dibutylamine and Propoxy-linked Benzoyl Chloride

The formation of the propoxy-linked benzoyl chloride is a critical step in many of the synthetic pathways. This is typically achieved through a series of reactions starting with a p-hydroxybenzoate.

The process involves reacting 1-dibutylamino-3-chloropropane with a C1-C4 alkyl p-hydroxybenzoate to form an alkyl 4-[3-(dibutylamino)propoxy]benzoate. google.com This ester is then saponified to the corresponding carboxylic acid, which is subsequently treated with a chlorinating agent like thionyl chloride to produce 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. google.comgoogle.com This activated benzoyl chloride is then ready to be coupled with other molecules, such as the benzofuran derivatives in the Friedel-Crafts acylation. google.com

Hydrochlorination Steps in Final Product Formation

The hydrochlorination step is a crucial stage in the synthesis of related compounds, such as 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride, which serves as a key intermediate in the production of more complex molecules. This process typically involves treating the precursor compound with hydrogen chloride (HCl) gas in a suitable solvent like dichloromethane (B109758) to produce the hydrochloride salt. This conversion is often necessary to improve the compound's stability, solubility, or to facilitate its use in subsequent reactions. For instance, in the synthesis of a related benzofuran derivative, a critical intermediate undergoes sulfonylation and then hydrochlorination to yield the final product. Similarly, the preparation of 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride involves the treatment of the corresponding benzoic acid with a chlorinating agent like thionyl chloride, followed by the introduction of hydrochloric acid. google.comgoogle.com

Advanced Synthetic Optimization Protocols

To enhance the efficiency and cost-effectiveness of synthesizing this compound and its analogs, various optimization strategies are employed. These protocols focus on improving reaction conditions to maximize yields and minimize the formation of byproducts.

Role of Catalysis in Enhancing Synthetic Yields (e.g., Pd/C, Nickel Catalysts)

Catalysts are instrumental in accelerating reaction rates and improving the yield of desired products. In the synthesis of derivatives of this compound, palladium on carbon (Pd/C) and nickel catalysts are utilized for specific transformations, such as the reduction of nitro groups. For instance, these catalysts are effective in converting a 5-nitro-benzofuran derivative to its corresponding amine. In other related syntheses, Lewis acids like ferric chloride and tin tetrachloride are employed as catalysts in Friedel-Crafts reactions. google.comgoogle.com The strategic use of catalysts can significantly enhance the synthetic efficiency.

The following table provides a summary of catalysts used in related syntheses and their impact on reaction outcomes.

| Catalyst | Reaction Type | Effect |

| Pd/C or Nickel | Nitro-group reduction | Enhances conversion of nitro-benzofuran to amine derivatives. |

| Ferric Chloride (FeCl₃) | Friedel-Crafts acylation | Enhances electrophilic substitution, leading to yields of 94–97%. |

| Tetrabutylammonium (B224687) bromide | Williamson ether synthesis | Increases reaction efficiency to 88% yield in a biphasic system. smolecule.com |

| Copper(I) iodide | Ullmann-type coupling | Facilitates amination, overcoming steric hindrance. smolecule.com |

| Palladium complexes | Buchwald-Hartwig amination | Enables challenging amination reactions. smolecule.com |

In-line Spectroscopic Monitoring for Process Control (e.g., FTIR)

Real-time monitoring of chemical reactions is essential for process control and optimization. In-line Fourier-transform infrared spectroscopy (FTIR) is a powerful analytical technique used to track the progress of reactions involving this compound precursors. This method allows for the real-time identification of intermediates and the monitoring of their concentrations as the reaction proceeds. By providing continuous data, in-line FTIR enables precise control over reaction parameters, ensuring optimal conditions are maintained throughout the synthesis. This level of process control is critical for maximizing product yield and purity while minimizing batch-to-batch variability.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen, carbon, and nitrogen atomic environments within Butyl 3-(dibutylamino)benzoate.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the butyl chains in both the ester and amine moieties.

The aromatic region typically displays complex splitting patterns that are indicative of the 1,3-disubstitution on the benzene (B151609) ring. The protons on the butyl groups of the ester and the amine functions are observed as a series of multiplets in the upfield region of the spectrum. The terminal methyl groups (CH₃) of the butyl chains characteristically appear as triplets, while the methylene (B1212753) groups (CH₂) adjacent to the oxygen (ester) and nitrogen (amine) atoms are shifted downfield due to the electron-withdrawing effects of these heteroatoms.

A study of a closely related compound, tert-butyl 4-(dibutylamino)benzoate, shows characteristic signals for the N-butyl groups, including a triplet for the terminal methyl groups at approximately 0.95 ppm and a triplet for the methylene groups adjacent to the nitrogen at 3.30 ppm. wiley-vch.de The aromatic protons in this p-substituted analog appear as doublets at 6.56 and 7.83 ppm. wiley-vch.de For this compound, the aromatic signals would be expected to show a more complex pattern due to the meta-substitution.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.00 - 7.80 | Multiplet (m) |

| Ester Methylene (-O-CH₂-) | 4.20 - 4.40 | Triplet (t) |

| Amine Methylene (-N-(CH₂-)₂) | 3.20 - 3.40 | Triplet (t) |

| Internal Methylene Groups (-CH₂-) | 1.30 - 1.80 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. orgchemboulder.commasterorganicchemistry.com This technique is crucial for confirming the carbon skeleton of this compound. Due to the lack of symmetry in the molecule, a distinct signal is expected for each of the 19 carbon atoms. orgchemboulder.com

The carbonyl carbon (C=O) of the ester group is typically observed as a weak signal in the downfield region of the spectrum, generally between 165 and 175 ppm. wiley-vch.de The aromatic carbons show signals in the range of 110-155 ppm, with the carbon atom attached to the electron-donating dibutylamino group appearing at a higher field (lower ppm) and the carbon attached to the ester group appearing at a lower field. The aliphatic carbons of the butyl chains appear in the upfield region (10-70 ppm).

Analysis of the related compound tert-butyl 4-(dibutylamino)benzoate revealed the ester carbonyl carbon at 166.3 ppm and the aromatic carbons between 110.1 and 151.0 ppm. wiley-vch.de The carbons of the N-butyl chains were observed at 14.0, 20.3, 29.3, and 50.7 ppm. wiley-vch.de Similar ranges would be anticipated for this compound.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 167 |

| Aromatic Carbons (Ar-C) | 110 - 152 |

| Ester Methylene (-O-CH₂-) | 64 - 66 |

| Amine Methylene (-N-(CH₂-)₂) | 50 - 52 |

| Internal Methylene Groups (-CH₂-) | 19 - 32 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that provides direct insight into the electronic environment of the nitrogen atom within the dibutylamino moiety. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as hybridization, substitution, and electronic effects, making it a valuable tool for characterizing the amine functional group. researchgate.netnasa.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and NIR techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying key functional groups. In the spectrum of this compound, the most prominent absorption bands are associated with the carbonyl group of the ester and the vibrations of the amine group and aromatic ring.

The C=O stretching vibration of the ester functional group is expected to produce a strong, sharp absorption band in the region of 1725-1705 cm⁻¹. libretexts.org This is a highly characteristic peak for aromatic esters. The spectrum will also feature C-O stretching vibrations between 1300 and 1100 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically found in the 1350-1200 cm⁻¹ region. msu.edu Additionally, C-H stretching vibrations from the aliphatic butyl chains will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. libretexts.org An IR spectrum for the related compound tert-butyl 4-(dibutylamino)benzoate shows a strong carbonyl peak at 1698 cm⁻¹. wiley-vch.de

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Ester C=O Stretch | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aromatic C-N Stretch | 1350 - 1200 | Medium-Strong |

Near-Infrared (NIR) spectroscopy, which observes overtones and combination bands of fundamental vibrations, can also be used for characterization. While the target molecule, this compound, is a tertiary amine and thus lacks N-H bonds, NIR is highly sensitive to C-H stretching vibrations. spectroscopyonline.com The first overtones of the aliphatic and aromatic C-H stretching vibrations typically appear in the 5600-6000 cm⁻¹ region. This technique can provide quantitative information and is often used for process monitoring, but it can also serve as a complementary method for structural verification by confirming the types of C-H bonds present in the molecule.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and verifying the covalent structure of this compound.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for determining the molecular weight of moderately polar organic molecules like this compound without causing significant fragmentation. The molecular formula for this compound is C₁₉H₃₁NO₂. chemsrc.com This corresponds to a precise molecular weight that can be confirmed by high-resolution mass spectrometry (HRMS).

In positive-ion mode ESI-MS, the molecule is expected to be detected primarily as the protonated species, [M+H]⁺. Given the exact mass of the neutral molecule, the expected mass-to-charge ratio (m/z) for the protonated ion can be precisely calculated, providing unambiguous confirmation of its molecular weight. The application of ESI-MS has been noted for similar compounds like methyl-m-(dibutylamino) benzoate (B1203000), highlighting its utility for this class of molecules. hep.com.cn

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₁NO₂ | chemsrc.com |

| Molecular Weight | 305.455 g/mol | chemsrc.com |

| Exact Mass | 305.235 u | chemsrc.com |

Beyond molecular weight confirmation, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for assessing the purity of this compound and identifying potential structural defects or degradation products.

Potential impurities could arise from the synthesis process or subsequent degradation. Common degradation pathways for related ester- and amine-containing compounds include hydrolysis of the ester linkage or oxidation and dealkylation of the tertiary amine group. These impurities would be readily detected by mass spectrometry as they would possess different molecular weights than the parent compound.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to structurally characterize the molecule. In an MS/MS experiment, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, the mass spectrum of the related compound Butacaine, which also contains a dibutylamino group and a benzoate ester, shows characteristic fragmentation patterns that can be used for structural confirmation. nist.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, provide insight into the electronic structure, conjugation, and photophysical behavior of the molecule.

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within the molecule's chromophore, which consists of the benzoate ring conjugated with the dibutylamino group. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions associated with the aromatic system and potentially lower energy n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Studies on structurally similar aromatic amines and benzoate esters provide a reference for the expected spectral properties. For example, Ethyl 4-(dimethylamino)benzoate (B8555087), a related compound, exhibits a strong absorption maximum at approximately 310 nm when dissolved in ethanol. photochemcad.com Another related compound, Butyl 4-hydroxybenzoate, shows a lower cutoff wavelength at 293 nm. researchgate.net These values suggest that this compound likely absorbs significantly in the UVA region of the electromagnetic spectrum.

Molecules containing an amino benzoate structure often exhibit fluorescence, and their emission properties can be highly sensitive to the local environment. nih.govyu.edu.jo The fluorescence of this compound likely originates from an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating dibutylamino group to the electron-accepting benzoate moiety upon photoexcitation. yu.edu.jo

The polarity of the solvent is known to have a profound effect on this process. nih.govyu.edu.jo

In non-polar solvents , a "normal" fluorescence emission with a relatively small Stokes shift is expected.

In polar solvents , the polar excited state is stabilized, which can facilitate a conformational change to a "twisted intramolecular charge transfer" (TICT) state. This TICT state is highly stabilized and typically emits at a much longer wavelength, resulting in a very large Stokes shift and a red-shifted emission spectrum. yu.edu.jo

Research on a similar dimethylamino benzoate fluorophore demonstrated that increasing solvent polarity led to a decrease in fluorescence intensity and a shift to longer wavelengths. nih.gov Conversely, when the probe bound to a hydrophobic pocket in a protein, it resulted in a significant increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) of the emission maximum. nih.gov This sensitivity makes such compounds useful as fluorescent probes to study molecular interactions and dynamics.

Table 2: Expected Solvent Effects on the Fluorescence of this compound (Based on Analogues)

| Solvent Polarity | Expected Stokes Shift | Emission Wavelength | Emission Intensity | Rationale | Source |

|---|---|---|---|---|---|

| Non-polar (e.g., Cyclohexane) | Small | Shorter | Higher | Emission from a locally excited (LE) state. | nih.govyu.edu.jo |

Thermal Analysis for Phase Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting (endothermic event) and crystallization (exothermic event), as well as decomposition. scielo.br

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures. scielo.br

Differential Scanning Calorimetry (DSC) for Thermotropic Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly effective for investigating the thermotropic transitions of a material, which are phase changes induced by a change in temperature. For organic compounds like this compound, DSC can identify melting points, crystallization events, and more subtle transformations such as transitions between different liquid crystalline phases (mesophases). researchgate.net

During analysis, the compound is heated or cooled at a controlled rate, and the heat flow is monitored. An endothermic or exothermic event appears as a peak on the DSC thermogram, indicating a phase transition. The temperature at the peak maximum or onset provides the transition temperature (T), while the area under the peak corresponds to the enthalpy change (ΔH) of the transition. nih.gov For example, studies on thermotropic Schiff bases have used DSC to identify crystal-to-mesophase transitions and subsequent melting into an isotropic liquid. researchgate.net Similarly, other complex benzoate derivatives have been shown to exhibit nematic–isotropic phase transitions identifiable by DSC. nih.gov

While specific DSC data for this compound is not publicly available, the table below illustrates typical data that would be generated to characterize its thermal properties, based on findings for similar organic molecules. researchgate.netnih.gov

Table 1: Illustrative DSC Data for Thermotropic Transitions of an Organic Compound

| Transition Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Transition Type |

|---|---|---|---|---|

| Heating Cycle | 85.2 | 88.5 | 45.3 | Crystal to Mesophase |

| Heating Cycle | 110.7 | 112.4 | 5.1 | Mesophase to Isotropic Liquid |

| Cooling Cycle | 109.5 | 107.8 | -4.9 | Isotropic Liquid to Mesophase |

Chromatographic Methods for Purity and Compositional Analysis

Chromatography is a cornerstone of analytical chemistry, essential for separating and quantifying the components of a mixture. For this compound, chromatographic methods are critical for ensuring purity after synthesis and for compositional analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and determining the yield of synthesized organic compounds. nih.gov The method separates components by passing a sample in a liquid solvent (mobile phase) through a column containing a solid adsorbent material (stationary phase). researchgate.net For benzoate derivatives and related molecules, reversed-phase HPLC is commonly employed. nih.gov

In the analysis of compounds structurally similar to this compound, such as its precursors or related intermediates, HPLC has been used to achieve purity levels exceeding 99.5%. google.com The determination is typically carried out using a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. Detection is often performed with a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be established.

The following table details typical HPLC conditions used for the purity analysis of a closely related compound, 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride. google.com

Table 2: HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 (4.6 × 250 mm) |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 6.8 min |

| Achieved Purity | >99.5% google.com |

| Monitored Impurity | Residual Methyl p-hydroxybenzoate (≤0.1%) google.com |

Size Exclusion Chromatography (SEC) for Molecular Size and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized type of liquid chromatography that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.orgnih.gov Unlike other chromatographic methods, there is ideally no chemical interaction between the analyte and the stationary phase. The stationary phase consists of porous particles; smaller molecules can enter these pores, extending their path through the column, while larger molecules are excluded from the pores and elute more quickly. paint.org

This technique is specifically designed for the characterization of macromolecules, such as synthetic polymers. nih.govnih.gov this compound, being a small molecule, would not itself be analyzed by SEC. However, if this compound were to be utilized as a monomer or a functional additive in a polymerization reaction, SEC would be an indispensable tool for characterizing the resulting polymer. The analysis provides crucial information on the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI), which is the ratio of Mw to Mn and describes the breadth of the molecular weight distribution. rsc.org

The table below provides an illustrative example of SEC data for a hypothetical polymer that could be synthesized using a derivative of this compound.

Table 3: Illustrative SEC Data for a Hypothetical Polymer | Parameter | Description | Value | | :--- | :--- | :--- | | Mn ( g/mol ) | Number-Average Molecular Weight | 22,300 | | Mw ( g/mol ) | Weight-Average Molecular Weight | 25,400 | | PDI (Mw/Mn) | Polydispersity Index | 1.14 | | Eluent | N,N-dimethylacetamide (DMAc) rsc.org | | Calibration | Polystyrene Standards rsc.org |

Computational and Theoretical Investigations of Butyl 3 Dibutylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. kyoto-u.ac.jp It is often favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized organic molecules. For Butyl 3-(dibutylamino)benzoate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. nih.govresearchgate.net

Key electronic structure and reactivity descriptors that can be derived from DFT calculations include:

Polarizability and Hyperpolarizability: Describe the molecule's response to an external electric field, which is crucial for understanding its nonlinear optical (NLO) properties.

Electron Affinity and Ionization Potential: These values relate to the ease of adding or removing an electron, respectively, and are fundamental to predicting chemical reactivity. epstem.netsemanticscholar.org

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated from the energies of the frontier molecular orbitals. semanticscholar.orgacs.org Aromatic amines are a significant class of compounds in organic electronics due to their charge-transfer properties. kyoto-u.ac.jp

The following table presents a hypothetical set of reactivity descriptors for this compound, based on typical values for similar aromatic esters calculated using DFT.

Table 1: Representative Global Reactivity Descriptors (Note: These are illustrative values as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Descriptor | Value | Unit |

|---|---|---|

| Ionization Potential (I) | ~7.5 | eV |

| Electron Affinity (A) | ~0.8 | eV |

| Electronegativity (χ) | ~4.15 | eV |

| Chemical Hardness (η) | ~3.35 | eV |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the dibutylamino group.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely to be distributed over the carbonyl group and the benzene (B151609) ring, which are the primary electron-accepting sites. sapub.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that the molecule is more reactive and can be easily excited. semanticscholar.org This gap is also fundamental in predicting the electronic absorption spectra of the molecule. researchgate.net Studies on similar benzoate (B1203000) esters have shown HOMO-LUMO gaps in the range of 4-5 eV. sapub.org

The spatial distribution of these orbitals provides insight into how the molecule will interact with other chemical species. researchgate.net

Table 2: Representative Frontier Orbital Energies and Band Gap (Note: These are illustrative values as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.2 |

| E(LUMO) | -1.5 |

Fukui functions are a tool within DFT used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.org These functions describe how the electron density at a specific point in the molecule changes when the total number of electrons is altered. mdpi.com

f+(r): The Fukui function for nucleophilic attack indicates the sites most susceptible to losing an electron. In this compound, this would likely be concentrated on the nitrogen atom and certain positions of the aromatic ring due to the electron-donating nature of the amino group. schrodinger.com

f-(r): The Fukui function for electrophilic attack points to the sites that are most favorable for gaining an electron. scm.com For this molecule, the carbonyl carbon of the ester group and potentially the carbon atoms ortho and para to the amino group would be predicted as primary electrophilic sites. sapub.org

By calculating condensed Fukui functions, the reactivity can be assigned to specific atoms within the molecule, providing a more detailed picture of its chemical behavior. researchgate.net

Quantum chemical calculations can accurately predict various thermodynamic properties of molecules. science.gov By performing frequency calculations on the optimized geometry, one can obtain:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Gibbs free energy (G)

Entropy (S)

Heat capacity (Cv) epstem.net

These properties are essential for understanding the stability of the molecule and the energetics of chemical reactions it might undergo. nih.gov For instance, by calculating the Gibbs free energy of reactants, transition states, and products, the feasibility and spontaneity of a reaction can be determined. mdpi.com Computational studies on the interaction of ethyl lactate (B86563) with other esters have utilized DFT to understand these thermodynamic parameters. acs.org

Mechanistic Modeling through Computational Approaches

Beyond static properties, computational chemistry is invaluable for modeling reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

The decomposition of benzoate esters can proceed through various pathways. One common thermal decomposition route for esters is the extrusion of the corresponding acid, in this case, benzoic acid, to form an alkene. DFT is an effective tool for mapping the potential energy surface of such reactions.

A mechanistic study would involve:

Identifying Reactants, Products, and Intermediates: For the decomposition of this compound, this would include the starting ester, the products (e.g., butene and 3-(dibutylamino)benzoic acid), and any potential intermediates.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the TS and calculate its energy.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Studies on the decomposition of similar nitroalkyl benzoates have shown that electron-donating groups can lower the activation barrier for decomposition. growingscience.comgrowingscience.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

DFT studies on the decarboxylation of benzoic acid itself have explored various pathways, including radical and oxidative mechanisms, highlighting the complexity of such reactions. ajgreenchem.com Similarly, investigations into the hydrogenation of benzoic acid have used DFT to elucidate reaction mechanisms on catalyst surfaces. rsc.org These approaches would be directly applicable to understanding the decomposition of this compound.

Analysis of Synchronicity in Reaction Mechanisms (E1-like vs. E1cb-like)

The synchronicity of elimination reactions, particularly the distinction between E1-like and E1cb-like pathways, is a fundamental area of computational chemistry. These mechanisms represent two extremes of a continuum, with the E2 mechanism falling in between. masterorganicchemistry.com An E1 (Elimination, Unimolecular) reaction proceeds through a carbocation intermediate, where the leaving group departs first, followed by deprotonation. unizin.orgopenstax.org Conversely, the E1cb (Elimination, Unimolecular, Conjugate Base) mechanism involves the initial deprotonation to form a carbanion, which then expels the leaving group. masterorganicchemistry.comopenstax.orglibretexts.org

For a hypothetical elimination reaction involving a substrate like this compound, computational studies would be instrumental in determining the likely pathway. The preference for an E1-like versus an E1cb-like mechanism would be heavily influenced by the electronic nature of the substituents on the benzene ring. The dibutylamino group is a strong electron-donating group, which would stabilize a positive charge, potentially favoring an E1-like pathway if a carbocation were to form elsewhere in a reacting molecule containing this moiety. However, in the context of reactions involving the benzoate portion, the ester group is electron-withdrawing, which could stabilize a carbanion intermediate, a key feature of the E1cb mechanism. masterorganicchemistry.comunizin.org

A computational analysis would involve mapping the potential energy surface for the reaction. This would include calculating the energies of the reactants, products, and any intermediates and transition states. The relative energy barriers for the carbocation formation (characteristic of E1) versus carbanion formation (characteristic of E1cb) would elucidate the predominant mechanism.

In related aminobenzoate esters, such as 2-aminobenzoate (B8764639) esters, studies have indicated the potential for intramolecular general base catalysis by the neighboring amine group during hydrolysis. acs.org This highlights the influential role the amino group can play in reaction mechanisms. For this compound, a similar intramolecular interaction is less likely due to the meta-positioning of the amino group relative to the ester. However, the strong electron-donating nature of the dibutylamino group would still significantly influence the electronic environment of the aromatic ring and, consequently, the energetics of any reaction pathway.

Below is a data table outlining the key factors that would be computationally investigated to distinguish between E1-like and E1cb-like mechanisms for a hypothetical reaction involving this compound.

| Computational Parameter | Favors E1-like Mechanism | Favors E1cb-like Mechanism | Relevance to this compound |

| Intermediate Stability | Stable carbocation | Stable carbanion | The dibutylamino group would destabilize an adjacent carbanion but could stabilize a remote carbocation. The ester group would stabilize a carbanion. |

| Leaving Group Ability | Good leaving group | Poor leaving group unizin.orglibretexts.org | The nature of the leaving group in a hypothetical reaction would be a critical factor. |

| Base Strength | Weak base required libretexts.org | Strong base often required libretexts.org | The reaction conditions would be a determining factor in the operative mechanism. |

| Kinetic Isotope Effect | No significant C-H bond breaking in the rate-determining step openstax.org | C-H bond breaking may be in a pre-equilibrium or the rate-determining step. | Computational modeling of the kinetic isotope effect would provide strong evidence for the degree of C-H bond cleavage in the transition state. |

Molecular Dynamics and Interaction Studies

Molecular dynamics simulations are powerful computational tools for exploring the dynamic behavior of molecules, including their flexibility, conformational preferences, and intermolecular interactions.

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. Molecular mechanics and quantum mechanics calculations can be employed to determine the relative energies of different conformers and the energy barriers to rotation.

Key areas of flexibility in the molecule include:

Rotation around the C-N bonds of the dibutylamino group: Similar to other N,N-dialkylanilines, the nitrogen atom is expected to have a pyramidal or near-planar geometry, with relatively low barriers to rotation for the butyl chains. acs.org

Rotation of the entire dibutylamino group relative to the aromatic ring: This rotation would be subject to some steric hindrance with the ortho-hydrogens of the benzene ring.

Rotation around the C-O bond of the butyl ester: The orientation of the butyl chain relative to the benzoate group will have multiple low-energy conformations.

Conformational flexibility of the butyl chains: Each butyl group has several rotatable bonds, leading to a large number of possible conformations.

Computational studies on N,N-dialkylanilines have explored the conformational properties and their impact on photophysical behavior. acs.org These studies can serve as a model for understanding the conformational space of the dibutylamino moiety in this compound.

The following table summarizes the key dihedral angles that would be the focus of a computational conformational analysis and provides hypothetical low-energy conformations.

| Dihedral Angle | Description | Hypothetical Low-Energy Conformations |

| C(aromatic)-C(aromatic)-N-C(butyl) | Rotation of the dibutylamino group relative to the plane of the benzene ring. | Twisted conformations to minimize steric clash. |

| C(aromatic)-N-C(butyl)-C(butyl) | Rotation within the butyl chains attached to the nitrogen. | Anti and gauche conformations. |

| C(aromatic)-C(ester)-O-C(butyl) | Rotation of the butyl group of the ester. | Planar and non-planar arrangements relative to the benzoate group. |

| C(ester)-O-C(butyl)-C(butyl) | Rotation within the butyl chain of the ester. | Anti and gauche conformations. |

The structure of this compound, with its aromatic core and flexible alkyl chains, suggests a propensity for self-assembly through various non-covalent interactions. Molecular dynamics simulations are particularly well-suited to investigate these phenomena. researchgate.netacs.org

The primary intermolecular interactions that would be computationally investigated include:

π-π Stacking: The electron-rich aromatic ring, influenced by the electron-donating dibutylamino group, can engage in stacking interactions with other aromatic rings.

Van der Waals Interactions: The butyl chains provide significant lipophilic character, leading to van der Waals forces that can drive the association of molecules.

Dipole-Dipole Interactions: The ester group introduces a polar component to the molecule, potentially leading to dipole-dipole interactions that influence molecular packing.

Computational studies on the self-assembly of other aromatic esters and amides have demonstrated the importance of a balance between hydrogen bonding, π-stacking, and solvophobic effects in determining the final supramolecular architecture. researchgate.netacs.orgnih.govacs.org While this compound lacks strong hydrogen bond donors, the interplay of π-stacking and van der Waals forces could lead to the formation of ordered aggregates in solution or in the solid state.

Molecular dynamics simulations could be used to calculate the potential of mean force for the dimerization or aggregation of this compound molecules, providing insight into the thermodynamic driving forces for self-assembly.

The table below outlines the types of intermolecular interactions and their potential contribution to the self-assembly of this compound.

| Type of Interaction | Molecular Origin | Potential Role in Self-Assembly |

| π-π Stacking | Aromatic benzene ring | Promotes face-to-face or offset stacking of the aromatic cores. |

| Van der Waals Forces | Butyl chains | Drives aggregation of the lipophilic portions of the molecules. |

| Dipole-Dipole Interactions | Ester group | Contributes to the overall packing and orientation of molecules within an aggregate. |

| Steric Repulsion | Bulky dibutylamino group and butyl ester | Modulates the distance and geometry of intermolecular interactions. |

Applications in Organic Synthesis and Advanced Materials Science

Butyl 3-(dibutylamino)benzoate as a Reagent in Organic Synthesis

Detailed research findings on the specific applications of this compound as a reagent in a broad spectrum of organic reactions, including oxidation, reduction, and nucleophilic substitution, are not extensively documented in publicly available scientific literature. However, the inherent chemical functionalities of this molecule—a tertiary amine and a benzoate (B1203000) ester—suggest potential reactivity patterns based on the established principles of organic chemistry. The electron-donating nature of the dibutylamino group can influence the reactivity of the aromatic ring and the carbonyl group of the ester.

Role in Oxidation Reactions

Utility in Reduction Reactions

There is a lack of specific information regarding the utility of this compound in reduction reactions. The ester functional group can, in principle, be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. However, the specific utility and advantages of using this particular substituted benzoate in such reactions have not been detailed in research literature.

Participation in Nucleophilic Substitution Reactions

While the benzoate moiety can act as a leaving group in certain nucleophilic acyl substitution reactions, specific examples involving this compound are not well-documented. The electronic effect of the 3-(dibutylamino) group would likely influence the electrophilicity of the carbonyl carbon, potentially modulating its reactivity towards nucleophiles.

Functionalization of Polymeric and Biopolymeric Substrates

The application of benzoate derivatives for the surface modification of polymers and biopolymers is an area of active research. These modifications aim to impart desired properties such as improved stability and hydrophobicity.

Benzoylation of Lignocellulosic Biopolymers for Surface Modification

The chemical modification of lignocellulosic biopolymers, such as wood, through processes like benzoylation has been shown to be an effective method for surface functionalization. While studies specifically utilizing this compound are not prominent, the general strategy involves the reaction of hydroxyl groups present in the biopolymer with a benzoylating agent. This process can lead to the formation of ester linkages, thereby altering the surface chemistry of the material. The introduction of the bulky butyl and dibutylamino groups from this compound could theoretically enhance the hydrophobicity of the modified surface.

Catalytic Roles of Related Amine-Ester Structures

The catalytic activity of structures related to this compound is rooted in the independent or cooperative functions of the tertiary amine and benzoate groups. These functionalities are known to catalyze key polymerization reactions, influencing reaction rates, mechanisms, and the properties of the resulting polymers.

Tertiary Amine-Based Catalysis in Michael Addition Polymerization

Tertiary amines are widely employed as catalysts in Michael addition reactions, a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. In the context of polymerization, this reaction is used to synthesize a variety of polymers, including poly(β-amino ester)s and poly(amido amine)s. acs.org The mechanism of catalysis can vary, with the tertiary amine acting as a Brønsted base to deprotonate a nucleophile (like a thiol) or as a Lewis base. nih.gov

The catalytic efficacy of tertiary amines is influenced by their structure, nucleophilicity, and the reaction conditions. vt.edumdpi.com For instance, in thia-Michael additions, tertiary amines like triethylamine (B128534) (TEA) are common catalysts. nih.gov The reaction involves the formation of a thiolate anion, which then adds to a Michael acceptor. nih.gov Studies comparing different amine catalysts have shown that primary amines can sometimes lead to side reactions, whereas tertiary amines like TEA promote cleaner reactions, albeit occasionally at a slower rate. vt.edu The choice of catalyst and solvent can significantly accelerate reaction kinetics, with polar solvents often enhancing the rate of base-catalyzed additions. nih.gov

In the formation of some networks, the creation of a tertiary amine in situ can catalyze subsequent exchange reactions, highlighting the dynamic role of these functional groups. nih.gov

Table 1: Comparison of Amine Catalysts in Michael Addition Reactions

| Catalyst | Type | Role in Michael Addition | Observations |

|---|---|---|---|

| Triethylamine (TEA) | Tertiary Amine | Brønsted Base Catalyst | Promotes clean reactions with minimal side products. vt.edu |

| 4-(Dimethylamino)pyridine (DMAP) | Tertiary Amine | Nucleophilic Catalyst | Effective in catalyzing polymerization of benzoxazines. mdpi.com |

| 1,2-Dimethylimidazole (12MI) | Tertiary Amine | Nucleophilic Catalyst | Shows catalytic effect on benzoxazine (B1645224) polymerization. mdpi.com |

Benzoate-Catalyzed Group Transfer Polymerization (GTP) Kinetics

Group Transfer Polymerization (GTP) is a method for creating "living" polymers from acrylic monomers at or above room temperature. uobasrah.edu.iq This technique provides excellent control over molecular weight and allows for the synthesis of block copolymers. researchgate.net The process is initiated by a silyl (B83357) ketene (B1206846) acetal (B89532) and requires a catalyst, which can be either nucleophilic or a Lewis acid. uobasrah.edu.iq

Among the nucleophilic catalysts, carboxylate salts, such as tetrabutylammonium (B224687) benzoate, are effective. lboro.ac.uk The kinetics of benzoate-catalyzed GTP of monomers like methyl methacrylate (B99206) (MMA) have been studied to understand the polymerization mechanism. lboro.ac.uk GTP is understood to proceed via a dissociative anionic process, where the catalyst activates the silyl ketene acetal initiator. researchgate.net The polymerization stops once the monomer is consumed, but can be reinitiated by adding more monomer, a hallmark of living polymerization. researchgate.net

While highly effective for (meth)acrylates, GTP is sensitive to protonic impurities like water, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq The development of organocatalysts for GTP has expanded the scope and control of this polymerization method. sioc-journal.cn

Table 2: Key Aspects of Benzoate-Catalyzed Group Transfer Polymerization (GTP)

| Feature | Description | Reference |

|---|---|---|

| Monomers | Primarily acrylic and methacrylic monomers. | lboro.ac.uk |

| Initiator | Silyl ketene acetal, e.g., 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS). | researchgate.net |

| Catalyst | Nucleophilic anions, including benzoate salts like tetrabutylammonium benzoate. | lboro.ac.uk |

| Mechanism | Believed to be a dissociative anionic process. | researchgate.net |

| Key Advantage | Allows for the synthesis of living polymers with controlled molecular weight and architecture at ambient or elevated temperatures. | uobasrah.edu.iq |

Strategic Intermediates in Complex Molecule Synthesis

The structural framework of this compound, featuring a substituted benzene (B151609) ring with ester and amino functionalities, is representative of intermediates used in the construction of more complex molecules, particularly in the pharmaceutical industry.

Use as a Precursor in Multi-Step Synthetic Sequences

While this compound itself is not extensively documented as a direct precursor, structurally similar compounds are crucial in multi-step syntheses. A notable example is the synthesis of Dronedarone, an antiarrhythmic drug. In one patented synthetic route, a related compound, 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride, serves as a key intermediate. google.com

This intermediate is prepared in a sequence that involves:

Reacting 1-dibutylamino-3-chloropropane with a p-hydroxybenzoate alkyl ester. google.com

Saponifying the resulting ester to form 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride. google.com

Treating the acid with a chlorinating agent to yield the reactive 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. google.com

This activated benzoyl chloride derivative is then reacted with 2-butyl-5-nitro-benzofuran in a Friedel-Crafts type reaction to construct the core structure of a Dronedarone precursor. google.com This illustrates how the benzoate and dibutylamino moieties, separated by a linker, are assembled and then utilized as a building block in a longer synthetic pathway. Such multi-step sequences are common in organic synthesis, where the final product's complexity necessitates the stepwise construction and coupling of functionalized intermediates. truman.edu

Mechanistic Elucidation of Chemical Transformations Involving Butyl 3 Dibutylamino Benzoate

Investigation of Amine-Catalyzed Ester Formation Mechanisms

The formation of esters from acyl chlorides and alcohols can be significantly accelerated by the presence of an amine. The tertiary amine functionality within Butyl 3-(dibutylamino)benzoate can act as such a catalyst. The mechanism of this catalysis, particularly in reactions involving benzoyl chloride, is a subject of detailed investigation, with two primary pathways being considered: nucleophilic catalysis and general-base catalysis. researchgate.netreddit.com

Nucleophilic Catalysis vs. General-Base Catalysis in Benzoyl Chloride Reactions

The distinction between nucleophilic and general-base catalysis hinges on the specific role of the amine catalyst.

Nucleophilic Catalysis: In this mechanism, the tertiary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a highly reactive intermediate known as an acylammonium salt. reddit.comacs.org This intermediate is more susceptible to attack by an alcohol than the original acyl chloride, thus accelerating the esterification reaction. The amine is regenerated in the final step. This pathway is often favored by highly nucleophilic, unhindered amines. reddit.com

General-Base Catalysis: In this pathway, the amine does not form a covalent bond with the acyl chloride. Instead, it functions as a Brønsted base, abstracting a proton from the alcohol in the transition state. reddit.com This increases the nucleophilicity of the alcohol, facilitating its attack on the benzoyl chloride. This mechanism is supported by studies on the reaction of benzoyl chloride with butanol, where a significant kinetic isotope effect was observed when using deuterated butanol (butanol-O-d). researchgate.netnih.govacs.org This suggests that the O-H bond is broken in the rate-determining step, which is characteristic of general-base catalysis. researchgate.netnih.govacs.org

For reactions with phenols, the mechanism is more ambiguous. A negligible isotope effect for phenol (B47542) versus phenol-d6 (B82959) suggests that either mechanism could be operative. acs.orgnih.gov However, the high sensitivity of the reaction rate to small structural changes in the amine catalyst points towards a nucleophilic pathway. researchgate.netacs.orgnih.gov

Table 1: Mechanistic Indicators in Amine-Catalyzed Benzoylation

| Reactant | Mechanistic Evidence | Predominant Pathway | Citation |

|---|---|---|---|

| Butanol | Large kinetic isotope effect with butanol-O-d. | General-Base Catalysis | researchgate.netnih.govacs.org |

Spectroscopic Identification of Intermediates (e.g., Acylammonium Salts)

The direct observation of reaction intermediates is crucial for confirming a proposed mechanism. In the context of nucleophilic catalysis, the key intermediate is the acylammonium salt. acs.org

Researchers have successfully used Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize acylammonium salts. researchgate.netacs.orgacs.org In experiments combining benzoyl chloride and a tertiary amine (like triethylamine (B128534) or 4-(dimethylamino)pyridine) in the absence of an alcohol, low-temperature NMR spectra clearly showed the formation of the corresponding acylammonium species. researchgate.netacs.orgacs.org For example, in one study, the reaction of acetyl chloride with the tertiary amine DIPEA led to the observation of the acetylammonium ion as a key intermediate via in-situ NMR monitoring. acs.org

Interestingly, while NMR provides strong evidence for the existence of these intermediates, they have proven difficult to detect using Fourier-transform infrared (FT-IR) spectroscopy during the actual ester formation reaction. researchgate.netacs.orgnih.govacs.org The exception is with a highly effective catalyst like 4-(dimethylamino)pyridine (DMAP), where the acylammonium intermediate is more stable. acs.org This discrepancy suggests that for many tertiary amines, the acylammonium salt is a transient species that exists at a very low concentration, reacting quickly with the alcohol as it is formed. researchgate.netacs.org

Radical Reaction Pathways in Ester Synthesis

Beyond traditional ionic pathways, ester synthesis can also be achieved through radical reactions, often initiated by visible light. These modern methods offer alternative synthetic routes under mild conditions.

Visible-Light-Induced Self-Propagating Radical Reactions for Ester Formation

Recent advancements have led to the development of esterification methods that proceed via a self-propagating radical chain reaction, often without the need for an external photocatalyst or transition metal. acs.orgacs.org In one such method for synthesizing O-aryl esters, a mixture of a phenol and an aldehyde is irradiated with visible light in the presence of bromotrichloromethane (B165885) (BrCCl₃). acs.orgacs.org

The proposed mechanism initiates with the visible-light excitation of the phenolate (B1203915) anion, which then gets oxidized by BrCCl₃ to generate a trichloromethyl radical (•CCl₃). acs.org This electron-deficient radical abstracts a hydrogen atom from the aldehyde, creating a benzoyl radical. The benzoyl radical then reacts with another molecule of BrCCl₃ to form an acyl bromide, which readily reacts with a phenolate anion to yield the final ester product and regenerate the •CCl₃ radical to continue the chain. acs.org This self-promoting system can be powered by a simple fluorescent lamp or even natural sunlight. acs.org

Role of Benzoates as Photosensitization Catalysts and Auxiliaries

Benzoate (B1203000) derivatives themselves can play an active role in photochemical reactions, serving as versatile photosensitizers. nih.govresearchgate.netrsc.org They have been shown to be highly efficient in promoting reactions like the direct C(sp³)–H fluorination of unactivated C-H bonds using Selectfluor, powered by visible light. nih.govresearchgate.netrsc.org

Benzoates can function in two distinct modes:

Photosensitizing Catalyst (PSCat): A simple benzoate, such as methyl 4-fluorobenzoate, can act as a catalyst for the fluorination of simple substrates. nih.gov

Photosensitizing Auxiliary (PSAux): For more complex molecules, particularly those containing alcohol or amine groups, a benzoyl group can be temporarily attached to the substrate. nih.govresearchgate.netrsc.org This "auxiliary" approach offers several advantages, including faster reaction times, higher yields, and the ability to direct the reaction to a specific site (regioselectivity) based on proximity to the auxiliary. nih.govrsc.org After the reaction, the auxiliary can be easily removed. This method is robust enough to work on a gram scale and even under air. nih.govresearchgate.net

The mechanism is believed to involve photoexcitation of the benzoate, which then engages in energy transfer with the reagent (e.g., Selectfluor), facilitating the subsequent radical process. rsc.org

Mechanistic Aspects of Regioselectivity in Substituted Benzoate Reactions

The term regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. wikipedia.org In reactions involving substituted benzoates, such as this compound, the nature and position of the substituents on the benzene (B151609) ring play a critical role in determining the reaction's outcome. This control is primarily governed by a combination of electronic and steric effects. numberanalytics.comnumberanalytics.com

Electronic Effects: These effects relate to how a substituent alters the electron density distribution in the benzene ring. The dibutylamino group at the meta-position of this compound is a strong electron-donating group (EDG). This group increases electron density at the ortho and para positions relative to itself through resonance and induction. This electronic enrichment can direct incoming electrophiles to those positions. In reactions where the benzoate itself is the substrate, the electronic nature of the substituent governs the reaction mechanism. acs.orgacs.org For example, in the aminolysis of substituted benzoates, substrates with strong electron-withdrawing groups follow a different kinetic profile than those with electron-donating groups. acs.org

Steric Effects: These effects arise from the physical size of the substituent groups. numberanalytics.comnumberanalytics.com The bulky dibutylamino group can sterically hinder the approach of a reagent to the adjacent ortho positions (positions 2 and 4). This can lead to a preference for reaction at the less hindered para position (position 6) or the other ortho position (position 2). Studies on the enzymatic dihydroxylation of substituted benzoates have shown that regioselectivity has a positive correlation with the size of the substituent. nih.govnih.gov

Table 2: Factors Influencing Regioselectivity in Substituted Benzoate Reactions

| Factor | Description | Influence on this compound | Citation |

|---|---|---|---|

| Electronic Effects | The electron-donating dibutylamino group increases electron density at the ortho and para positions (2, 4, and 6). | Directs electrophilic attack to positions 2, 4, and 6. | numberanalytics.comacs.org |

| Steric Effects | The bulky dibutylamino group hinders access to the adjacent positions (2 and 4). | Favors attack at the less hindered position 6 over positions 2 and 4. | numberanalytics.comnih.gov |

Therefore, in an electrophilic aromatic substitution reaction on this compound, the interplay between the activating electronic effects and the directing steric effects would determine the final isomeric product distribution.

Advanced Analytical Strategies for Comprehensive Characterization

Integrated Spectroscopic and Chromatographic Approaches

The unambiguous structural confirmation and purity assessment of Butyl 3-(dibutylamino)benzoate rely on a combination of chromatographic separation and spectroscopic detection. This integrated approach is essential for distinguishing the analyte from structurally related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoate (B1203000) derivatives. researchgate.netnih.gov For compounds similar to this compound, reversed-phase chromatography is typically employed. A representative HPLC method would utilize a C18 column to separate the compound from other components in the sample mixture. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and acidified water (e.g., with 0.1% trifluoroacetic acid), which ensures good peak shape and resolution. Purity analysis is frequently conducted using HPLC with UV detection.

Following chromatographic separation, several spectroscopic techniques are used for comprehensive characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. ¹H NMR would confirm the presence of the two distinct butyl chains attached to the amine and the ester, showing characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, alongside signals for the aromatic protons of the benzoate ring. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which provides further structural confirmation. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific tool, capable of identifying major degradation products and resolving complex mixtures. vu.edu.au

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups within the molecule, such as the ester carbonyl (C=O) stretch and the C-N bonds of the tertiary amine. researchgate.net

| Analytical Technique | Application in Characterization | Typical Parameters/Observations |

|---|---|---|

| HPLC | Separation and Purity Assessment | Column: C18; Mobile Phase: Acetonitrile/Acidified Water |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms arrangement of protons and carbons in the butyl chains and benzoate ring. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Provides molecular ion peak and characteristic fragment ions for structural verification. vu.edu.au |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of ester (C=O) and amine (C-N) groups. researchgate.net |

Modern Microextraction Techniques in Sample Preparation for Trace Analysis

For the analysis of trace amounts of this compound in complex samples, such as environmental or biological matrices, an effective sample preparation step is crucial to concentrate the analyte and remove interferences. mdpi.com Modern microextraction techniques have emerged as powerful, miniaturized, and environmentally friendly alternatives to traditional methods like liquid-liquid extraction (LLE). semanticscholar.orgmdpi.com These techniques reduce solvent consumption and simplify workflows. researchgate.net

Several microextraction methods are applicable for organic compounds like benzoate derivatives:

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. mdpi.com This creates a cloudy solution where the analyte is rapidly extracted into fine droplets of the extraction solvent. Ionic liquids (ILs) are often favored as "green" extraction solvents due to their negligible vapor pressure and high extraction efficiency. researchgate.netconicet.gov.ar The choice of disperser solvent (e.g., methanol, acetonitrile) is critical for its miscibility with both the aqueous sample and the extraction solvent. researchgate.net

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a coated fiber to extract analytes directly from a sample or its headspace. frontiersin.org The fiber, coated with a suitable sorbent, is exposed to the sample, and after an equilibrium period, the analytes are desorbed into a chromatographic instrument for analysis. frontiersin.org

Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. semanticscholar.org This allows for the rapid processing of small sample volumes and easy integration with LC or GC systems.

The efficiency of these extraction techniques is often pH-dependent, especially for compounds containing amine groups. For this compound, adjusting the sample to a basic pH would neutralize the amine group, increasing its hydrophobicity and enhancing its extraction into a nonpolar solvent.

| Microextraction Technique | Principle | Key Advantages |

|---|---|---|

| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution of extraction and disperser solvents is formed in the sample for rapid analyte transfer. mdpi.com | Fast, high enrichment factor, low solvent use. researchgate.net |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from the sample, which are then thermally desorbed for analysis. frontiersin.org | Solvent-free, simple, integrates sampling and pre-concentration. frontiersin.org |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized SPE packed in a syringe for fast processing of small volumes. semanticscholar.org | Reduced sorbent and solvent consumption, easily automated. |

Quantitative Determination Methodologies in Organic Chemistry

The accurate quantification of this compound, especially at low concentrations, is best achieved using hyphenated chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.govdtu.dk

A validated LC-MS/MS method allows for the reliable determination of the compound in complex mixtures. The analysis is typically performed with a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition, which drastically reduces matrix interference and provides high specificity for the target analyte. vu.edu.au

The development of a robust quantitative method involves several key steps and validation parameters:

Chromatographic Separation : A reversed-phase HPLC or UHPLC system is used to separate the analyte from other components. nih.gov A typical setup might involve a C18 column with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net

Method Validation : To ensure the reliability of the results, the method must be thoroughly validated. Key validation parameters include:

Linearity : The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specified range. A correlation coefficient (r²) greater than 0.999 is typically required.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For trace analysis, these limits are often in the ng/mL or µg/L range. vu.edu.auresearchgate.net

Accuracy and Precision : Accuracy is assessed by determining the recovery of the analyte from a spiked sample, with results typically expected to be within 90-110%. Precision is measured by the relative standard deviation (RSD) of replicate measurements, which should generally be below 10-15%. nih.gov

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov | High sensitivity and selectivity. |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for amine-containing compounds. | - |

| Quantification Mode | Multiple Reaction Monitoring (MRM). vu.edu.au | Specific precursor → product ion transition. |

| Linearity (r²) | Demonstrates the correlation between concentration and response. | > 0.999 |

| Accuracy (% Recovery) | Measures the agreement between the measured and true value. | Typically 90–110%. nih.gov |

| Precision (% RSD) | Measures the repeatability of the analysis. | < 15%. nih.gov |

| LOQ | Lowest concentration that can be accurately measured. | Dependent on application, often in the ng/mL range. researchgate.net |